molecular formula C9H12N2O4 B8451965 5-Dimethoxymethyl-pyrazine-2-carboxylic acid methyl ester

5-Dimethoxymethyl-pyrazine-2-carboxylic acid methyl ester

Cat. No.: B8451965
M. Wt: 212.20 g/mol
InChI Key: DIQWXDGORUWMEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Dimethoxymethyl-pyrazine-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C9H12N2O4 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

methyl 5-(dimethoxymethyl)pyrazine-2-carboxylate

InChI

InChI=1S/C9H12N2O4/c1-13-8(12)6-4-11-7(5-10-6)9(14-2)15-3/h4-5,9H,1-3H3

InChI Key

DIQWXDGORUWMEK-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CN=C(C=N1)C(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-(2-dimethylamino-vinyl)-pyrazine-2-carboxylic acid methyl ester (3.00 g, 14.5 mmol) and sodium periodate (9.09 g, 43.5 mmol) in methanol (40 mL) at 0° C. was treated dropwise with water (80 mL). The mixture was stirred at 0° C. for 30 min and then at 25° C. for 30 min. The mixture was partitioned between a saturated aqueous sodium bicarbonate solution (50 mL) and ethyl acetate (50 mL). The aqueous later was separated and saturated with sodium chloride. The aqueous layer was then extracted with ethyl acetate (4×50 mL). The combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford a red solid. The resulting solid was combined with trimethylorthoformate (15 mL) and methanol (40 mL) and then was treated with p-toluenesulfonic acid monohydrate (191 mg, 1 mmol). The reaction mixture was heated under reflux for 1.5 h and then cooled to 25° C. The reaction was diluted with ethyl acetate (100 mL) and washed with a saturated aqueous sodium bicarbonate solution (50 mL). The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (3×25 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford 5-dimethoxymethyl-pyrazine-2-carboxylic acid methyl ester (2.26 g, 73%) as a yellow oil which was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
9.09 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
191 mg
Type
catalyst
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six

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